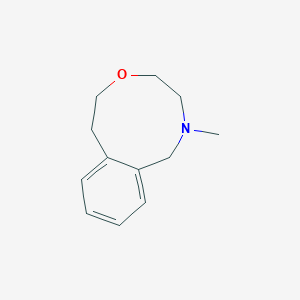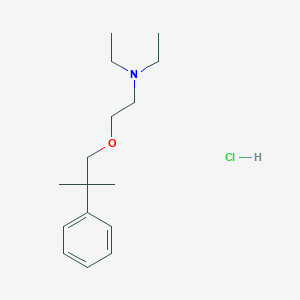
Bowlane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bowlane is a hypothetical compound that does not exist in the current chemical literature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bowlane can be achieved through a multi-step process involving the following key steps:
Formation of the Core Structure: The core structure of this compound can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile under controlled temperature and pressure conditions.
Functional Group Modifications: The core structure can be further modified by introducing various functional groups through reactions such as halogenation, hydroxylation, and alkylation. These reactions typically require specific reagents and catalysts, such as halogens, hydroxylating agents, and alkyl halides, respectively.
Purification and Isolation: The final product can be purified and isolated using techniques such as column chromatography, recrystallization, and distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, can help monitor the reaction progress and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bowlane can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: this compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted this compound derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bowlane can be used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: this compound derivatives can be investigated for their biological activity, including antimicrobial, antiviral, and anticancer properties. These studies can lead to the development of new therapeutic agents.
Medicine: this compound-based compounds can be explored for their potential use in drug delivery systems, imaging agents, and diagnostic tools.
Industry: this compound can be utilized in the production of advanced materials, such as high-performance polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Bowlane depends on its specific structure and functional groups. Generally, this compound can interact with molecular targets through various pathways, including:
Enzyme Inhibition: this compound derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: this compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.
DNA Intercalation: this compound derivatives can intercalate into DNA strands, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloalkanes: Bowlane shares structural similarities with cycloalkanes, such as cyclopropane and cyclobutane, which are known for their ring strain and reactivity.
Polycyclic Aromatic Hydrocarbons: this compound can be compared to polycyclic aromatic hydrocarbons, which have multiple fused rings and exhibit unique electronic properties.
Uniqueness of this compound
This compound’s uniqueness lies in its specific ring structure and functional group arrangement, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
136788-70-0 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.30 g/mol |
IUPAC-Name |
tetracyclo[5.3.1.11,5.13,9]tridecane |
InChI |
InChI=1S/C13H20/c1-9-2-11-4-12-3-10(1)6-13(5-9,7-11)8-12/h9-12H,1-8H2 |
InChI-Schlüssel |
KFCRRIUGUWKAMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC4CC1CC(C2)(C3)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



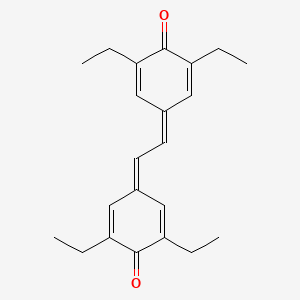
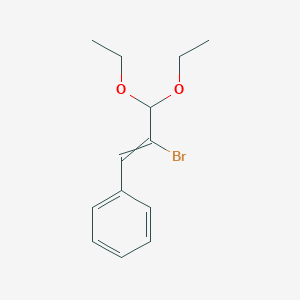
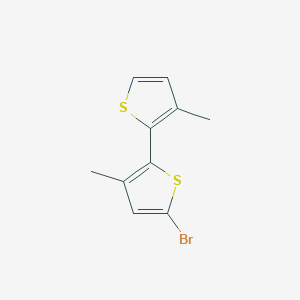
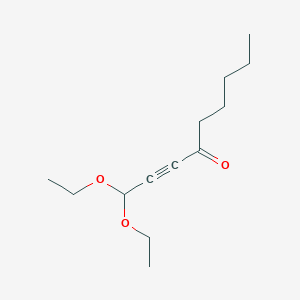

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
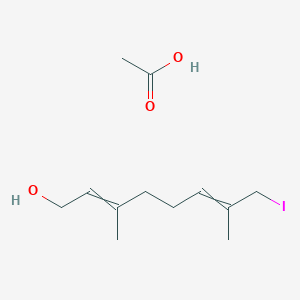
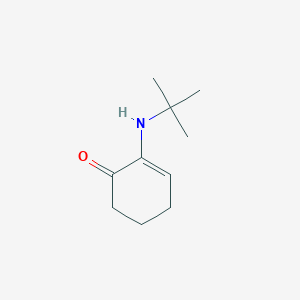
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
